(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate
Overview
Description
(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, a naphthalene derivative, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate typically involves a multi-step process:
Formation of the naphthalene derivative: Starting with a naphthalene precursor, chlorination is performed to introduce the chloro substituent at the desired position.
Cyclopropanation: The naphthalene derivative undergoes a cyclopropanation reaction to form the cyclopropane ring.
Condensation reaction: The final step involves a condensation reaction between the cyclopropane derivative and an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino acetate
- (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino butyrate
Uniqueness
Compared to similar compounds, (E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring. This ring can impart different chemical and physical properties, such as increased rigidity and altered reactivity, making the compound distinct in its applications and behavior.
Properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-14-12(9-17-19-15(18)11-6-7-11)8-5-10-3-1-2-4-13(10)14/h1-4,9,11H,5-8H2/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOJCOVXFUCXRD-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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